N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine
Description
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to an ethyl-methyl-propenylamine structure
Properties
IUPAC Name |
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-5-7-13(8-6-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQBDLZDTVALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine typically involves the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methylprop-2-en-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-methyl-N-[(4-aminophenyl)methyl]prop-2-en-1-amine: Similar structure but with an amino group instead of a nitro group.
N-ethyl-2-methyl-N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making this compound valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
